lithium;tert-butyl-but-3-yn-2-yloxy-dimethylsilane
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Overview
Description
Lithium;tert-butyl-but-3-yn-2-yloxy-dimethylsilane is a chemical compound with the molecular formula C₁₀H₂₀OSiLi It is an organolithium compound that features a lithium atom bonded to a tert-butyl group, a but-3-yn-2-yloxy group, and a dimethylsilane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;tert-butyl-but-3-yn-2-yloxy-dimethylsilane typically involves the reaction of tert-butyl-but-3-yn-2-yloxy-dimethylsilane with a lithium reagent. One common method is the reaction of tert-butyl-but-3-yn-2-yloxy-dimethylsilane with n-butyllithium in an inert atmosphere, such as argon or nitrogen, at low temperatures. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) to ensure proper solubility and reactivity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and solvent choice, to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Lithium;tert-butyl-but-3-yn-2-yloxy-dimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes or alkenes.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Electrophiles: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while reduction can produce alkanes or alkenes. Substitution reactions can lead to a variety of products, including new organolithium compounds .
Scientific Research Applications
Lithium;tert-butyl-but-3-yn-2-yloxy-dimethylsilane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: It can be used in the synthesis of biologically active molecules and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of lithium;tert-butyl-but-3-yn-2-yloxy-dimethylsilane involves the formation of a highly reactive organolithium species. This species can act as a strong nucleophile, attacking electrophilic centers in various substrates. The lithium atom plays a crucial role in stabilizing the negative charge on the carbon atom, facilitating the formation of new bonds .
Comparison with Similar Compounds
Similar Compounds
tert-Butyllithium: Another organolithium compound with similar reactivity but different structural features.
n-Butyllithium: A commonly used organolithium reagent with different steric and electronic properties.
sec-Butyllithium: Another variant of butyllithium with distinct reactivity patterns.
Uniqueness
Lithium;tert-butyl-but-3-yn-2-yloxy-dimethylsilane is unique due to its combination of a lithium atom with a tert-butyl group, a but-3-yn-2-yloxy group, and a dimethylsilane group. This unique structure imparts specific reactivity and selectivity in organic synthesis, making it a valuable reagent for various applications .
Properties
CAS No. |
111239-04-4 |
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Molecular Formula |
C10H19LiOSi |
Molecular Weight |
190.3 g/mol |
IUPAC Name |
lithium;tert-butyl-but-3-yn-2-yloxy-dimethylsilane |
InChI |
InChI=1S/C10H19OSi.Li/c1-8-9(2)11-12(6,7)10(3,4)5;/h9H,2-7H3;/q-1;+1 |
InChI Key |
SRDBHPPQQIFWOO-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC(C#[C-])O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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